molecular formula C23H23N4O9- B1264322 isonocardicin A anion

isonocardicin A anion

Cat. No.: B1264322
M. Wt: 499.4 g/mol
InChI Key: CTNZOGJNVIFEBA-MOKAZRKYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isonocardicin A anion is a β-lactam antibiotic biosynthesized through enzymatic modification of nocardicin E, a precursor compound in the nocardicin family. The reaction is catalyzed by an S-adenosylmethionine (AdoMet)-dependent transferase, which transfers a 3-amino-3-carboxypropyl group from AdoMet to nocardicin E’s phenolic hydroxyl group via an SN2 mechanism . Structural confirmation of this compound was achieved using HPLC, UV spectroscopy, and ¹H NMR, demonstrating its identity with nocardicin A under analytical conditions . This compound plays a critical role in bacterial antibiotic biosynthesis, particularly in Nocardia uniformis, where it is linked to the production of monocyclic β-lactam antibiotics .

Properties

Molecular Formula

C23H23N4O9-

Molecular Weight

499.4 g/mol

IUPAC Name

(2S)-2-azaniumyl-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxylato-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoate

InChI

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/p-1/b26-18-/t16-,17-,19+/m0/s1

InChI Key

CTNZOGJNVIFEBA-MOKAZRKYSA-M

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)[O-])[NH3+]

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of β-Lactam Anions

Isonocardicin A is a β-lactam antibiotic, and its anionic form likely participates in reactions common to this class, such as:

  • Nucleophilic ring-opening at the β-lactam carbonyl (e.g., by water, amines, or thiols) .

  • Metal coordination via the deprotonated amide nitrogen and carboxylate groups .

  • Electrophilic substitution at the aromatic side chain (if present).

Key Reaction Pathways (Hypothetical for Isonocardicin A Anion)

2.1 Hydrolysis
Deprotonation of the β-lactam nitrogen enhances nucleophilic attack on the carbonyl carbon, accelerating ring-opening. Rates depend on pH and temperature:

Reaction ConditionExpected Rate Constant (k)Product
pH 9.0, 25°Ck103s1k\approx 10^{-3}\,\text{s}^{-1}Open-chain carboxylate
pH 7.4, 37°Ck104s1k\approx 10^{-4}\,\text{s}^{-1}Hydrolyzed derivative

2.2 Metal-Ion Interactions
The anion may chelate divalent cations (e.g., Mg²⁺, Ca²⁺), altering stability and reactivity:

  • Coordination complexes could form, reducing bioavailability or modulating enzymatic inhibition.

  • Enhanced degradation via metal-catalyzed oxidation pathways .

Challenges in Data Availability

  • No peer-reviewed studies on this compound were found in the provided sources or major journals (e.g., JACS, Organic Letters).

  • Specialized antibiotic synthesis databases (e.g., SciFinder, Reaxys) may contain proprietary or unpublished data not included here.

Recommendations for Further Research

  • Targeted synthesis studies : Investigate anion stability under physiological conditions.

  • Computational modeling : Use DFT to predict reaction barriers for hydrolysis or electrophilic attack.

  • Collaborative inquiries : Contact researchers at institutions specializing in β-lactam chemistry (e.g., University of Illinois, Kyoto University).

Comparison with Similar Compounds

Nocardicin E

Structural Relationship: Nocardicin E serves as the direct precursor to isonocardicin A anion. It lacks the 3-amino-3-carboxypropyl group, which is transferred enzymatically during biosynthesis. Biosynthetic Pathway: The transferase enzyme binds nocardicin E and AdoMet sequentially in an ordered kinetic mechanism, producing this compound and S-methyl-5'-thioadenosine as byproducts .

Nocardicin A

Identity and Differentiation: this compound is structurally identical to nocardicin A, as confirmed by comparative HPLC and NMR analyses . However, the term "anion" may denote its deprotonated state under physiological conditions, influencing solubility and interaction with bacterial targets. Enzymatic Specificity: The transferase exhibits strict stereochemical specificity for the natural AdoMet isomer, ensuring correct functional group transfer .

Isonocardicin C

Isomerization Dynamics: Isonocardicin C is a structural isomer of this compound, interconverted via EC 5.1.1.14 (nocardicin A isomerase). This enzyme, also produced by Nocardia uniformis, underscores the metabolic flexibility in nocardicin biosynthesis . Structural Divergence: The isomerization likely involves spatial rearrangement of functional groups, altering antimicrobial potency or stability.

Other ACT-Derived Compounds

  • Microcin E492 (MccD) : A posttranslationally modified bacteriocin.
  • Staphylopine (CntL) : A metallophore involved in metal acquisition.
    These ACTs share mechanistic similarities but diverge in substrate specificity and biological roles .

Comparative Data Table

Compound Biosynthetic Origin Key Enzymes Involved Structural Feature Added/Modified Biological Role
This compound Nocardicin E + AdoMet AdoMet-dependent transferase 3-amino-3-carboxypropyl group Antibiotic activity
Nocardicin E Early-stage biosynthesis Non-ribosomal peptide synthetase Phenolic hydroxyl group Biosynthetic precursor
Isonocardicin C This compound EC 5.1.1.14 isomerase Spatial isomerization Metabolic intermediate
Microcin E492 Ribosomal peptide modification MccD transferase Linear peptide glycosylation Bacteriocin activity

Research Findings and Implications

  • Enzymatic Specificity: The transferase’s ordered binding mechanism (nocardicin E followed by AdoMet) ensures precise group transfer, minimizing side products .
  • Structural-Activity Relationship: The 3-amino-3-carboxypropyl group in this compound is critical for binding bacterial penicillin-binding proteins (PBPs), a trait absent in nocardicin E .
  • Evolutionary Context: ACT enzymes like isonocardicin synthase are evolutionarily divergent, with low sequence identity among homologs, complicating bioinformatic prediction of their activity .

Q & A

Q. How should researchers design studies to investigate the anion’s potential synergism with existing antibiotics?

  • Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Statistically analyze interactions (e.g., Bliss independence model) to classify synergism/additivity/antagonism. Validate findings in in vivo models (e.g., murine infection) with pharmacokinetic/pharmacodynamic (PK/PD) integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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isonocardicin A anion
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isonocardicin A anion

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